2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
The compound “2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of suitable chlorinating agents such as thionyl chloride, oxalyl chloride, phosphorous oxychloride, phosphorous trichloride, phosphorous pentachloride . The suitable base can be selected from organic bases, inorganic bases or their mixtures .
Scientific Research Applications
Synthesis Applications
Efficient Synthesis of PPARpan Agonist : The compound has been used in the efficient synthesis of a potent PPARpan agonist, highlighting its role in the development of therapeutic agents (Guo et al., 2006).
Aurora Kinase Inhibitor : It is a key component in the synthesis of an Aurora kinase inhibitor, which may be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity : This compound plays a significant role in the synthesis of new Thiazolo[3, 2]pyridines with pyrazolyl moiety, showing potential in antimicrobial applications (El-Emary et al., 2005).
Mixed Ligand Concept : It's used in the creation of mixed ligand fac-tricarbonyl complexes, which can label bioactive molecules with monodentate or bidentate donor sites (Mundwiler et al., 2004).
Bioactive Compound Synthesis
Antihistaminic and Anticholinergic Activities : The compound is involved in the synthesis of derivatives for antihistaminic and anticholinergic activities, showing potential in pharmacological applications (Arayne et al., 2017).
Synthesis of Anticancer Agents : It's used in the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents (Rehman et al., 2018).
Chemical and Pharmaceutical Research
Solid Form Selection in Pharmaceuticals : This compound is significant in the discovery synthesis of a pharmaceutical compound, emphasizing its role in the solid form selection for drug development (Kojima et al., 2008).
Rotational Barriers in Proline Analogues : Its analogues have been studied for cis/trans isomerization and their catalysis, contributing to understanding peptide and protein folding (Kern et al., 1997).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-5-10(8-17)7-12-16-11(9-22-12)13(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUHETHIRAPCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid |
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